molecular formula C20H14F4N6O2 B2681976 2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 892472-37-6

2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2681976
CAS No.: 892472-37-6
M. Wt: 446.366
InChI Key: SZCKMNVOMMNKKJ-UHFFFAOYSA-N
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Description

2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a triazolo-pyrimidinone derivative characterized by a fused heterocyclic core with a 4-fluorobenzyl substituent at position 3 and an N-(2-(trifluoromethyl)phenyl)acetamide side chain at position 4. Its structural complexity arises from the triazolo-pyrimidinone scaffold, which is known for its metabolic stability and ability to engage in hydrogen bonding via the carbonyl and triazole groups.

Characterization relies on spectroscopic techniques such as $ ^1H $ NMR, IR, and mass spectrometry, as demonstrated in related studies .

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N6O2/c21-13-7-5-12(6-8-13)9-30-18-17(27-28-30)19(32)29(11-25-18)10-16(31)26-15-4-2-1-3-14(15)20(22,23)24/h1-8,11H,9-10H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCKMNVOMMNKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide belongs to the class of triazolopyrimidines, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and as an enzyme inhibitor.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A triazolopyrimidine core , which is a fused ring system combining triazole and pyrimidine.
  • Functional groups such as 4-fluorobenzyl and trifluoromethyl phenyl groups.
PropertyValue
Molecular FormulaC20H17F4N5O2
Molecular Weight426.37 g/mol
IUPAC NameThis compound
CAS Number892469-45-3

Anticancer Properties

Research indicates that compounds within the triazolopyrimidine class exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

  • In Vitro Studies :
    • The compound demonstrated cytotoxic effects against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
    • IC50 values for these cell lines were reported at approximately 1.06±0.16μM1.06\pm 0.16\mu M, 1.23±0.18μM1.23\pm 0.18\mu M, and 2.73±0.33μM2.73\pm 0.33\mu M respectively, indicating potent activity against these targets .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.

  • Kinase Inhibition : It was found to inhibit c-Met kinase with an IC50 value comparable to established inhibitors, suggesting its utility in treating cancers characterized by c-Met overexpression .

The mechanism by which this compound exerts its biological effects is primarily through:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been shown to cause G0/G1 phase arrest in A549 cells, preventing further proliferation .

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds within the triazolopyrimidine family:

Case Study 1: Anticancer Activity

A study explored a series of triazolo-pyridazine derivatives that also exhibited significant cytotoxicity against multiple cancer cell lines. The most promising derivatives showed IC50 values below 10μM10\mu M, highlighting the potential for developing new anticancer therapies based on this scaffold .

Case Study 2: Enzyme Inhibition

Another investigation focused on the design and synthesis of triazolo derivatives that inhibited c-Met kinase effectively. These findings support the hypothesis that modifications to the triazolopyrimidine structure can enhance biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound shares structural similarities with other triazolo-pyrimidinone derivatives, such as 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (e.g., compound 7a-c in ). Key differences include:

  • Core scaffold: The target compound features a triazolo[4,5-d]pyrimidinone core, whereas analogs like 7a-c incorporate a benzo[b][1,4]oxazin-3-one ring fused to a pyrimidine.
  • Substituents : The 4-fluorobenzyl and trifluoromethylphenyl groups in the target compound contrast with the substituted phenyl and oxadiazole moieties in analogs .

Data Table: Key Comparisons

Parameter Target Compound Analog (7a-c, )
Core Structure Triazolo[4,5-d]pyrimidinone Benzo[b][1,4]oxazin-3-one fused with pyrimidine
Key Substituents 4-fluorobenzyl; N-(2-(trifluoromethyl)phenyl)acetamide Substituted phenyl; oxadiazole
Synthesis Conditions Likely multi-step cyclization/amide coupling Cs$2$CO$3$, DMF, room temperature
Reported Yields Not available "Better yields" (quantitative data unspecified)
IR Spectroscopy Expected C=O stretch ~1700 cm$ ^{-1} $ Observed C=O stretch ~1650 cm$ ^{-1} $
Biological Activity Unreported Unreported in

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